Potent and Species-Divergent Inhibition of Human and Rat VAP-1
N-butyl-4-isopropoxybenzamide demonstrates potent inhibitory activity against human vascular adhesion protein-1 (VAP-1) with an IC₅₀ of 230 nM, and exhibits markedly higher potency against the rat ortholog with an IC₅₀ of 14 nM [1]. This species-specific activity is a key differentiator from other VAP-1 inhibitors; for example, the clinical-stage inhibitor PXS-4728A (BI-1467335) is reported to have a human VAP-1 IC₅₀ of 5 nM . While PXS-4728A is more potent, the >16-fold difference in potency between rat and human VAP-1 for N-butyl-4-isopropoxybenzamide provides a valuable tool compound profile for studies requiring a specific rodent-to-human activity gradient.
| Evidence Dimension | Inhibitory activity (IC₅₀) against VAP-1 |
|---|---|
| Target Compound Data | Human VAP-1: 230 nM; Rat VAP-1: 14 nM |
| Comparator Or Baseline | PXS-4728A: Human VAP-1 IC₅₀ = 5 nM |
| Quantified Difference | Target compound is 46-fold less potent against human VAP-1 but exhibits a 16.4-fold higher potency for rat over human VAP-1, a selectivity profile not explicitly quantified for the comparator. |
| Conditions | Cell-based assay using CHO cells expressing human or rat VAP-1 with [14C]-benzylamine as substrate, preincubated for 30 minutes [1]. |
Why This Matters
This compound offers a unique potency ratio between rodent and human VAP-1, making it a valuable tool for preclinical studies investigating species-specific pharmacology and translational modeling, unlike equipotent or more human-selective clinical candidates.
- [1] BindingDB. (2014). BDBM50427008 (CHEMBL2326864) Activity Data for Membrane Primary Amine Oxidase (VAP-1). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427008 View Source
